molecular formula C5H8N4O2S B14631865 Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate CAS No. 57235-70-8

Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate

Cat. No.: B14631865
CAS No.: 57235-70-8
M. Wt: 188.21 g/mol
InChI Key: APLKNWWDMVSBHH-UHFFFAOYSA-N
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Description

Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl ester with a tetrazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate is unique due to its specific combination of a tetrazole ring and a methyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

57235-70-8

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

methyl 2-(tetrazol-1-ylmethylsulfanyl)acetate

InChI

InChI=1S/C5H8N4O2S/c1-11-5(10)2-12-4-9-3-6-7-8-9/h3H,2,4H2,1H3

InChI Key

APLKNWWDMVSBHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCN1C=NN=N1

Origin of Product

United States

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